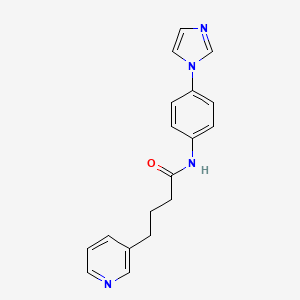
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as P7C3 and is a small molecule that has been shown to have neuroprotective effects in animal models. In
科学研究应用
P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has also been shown to increase neurogenesis in the hippocampus, which is the region of the brain responsible for learning and memory. P7C3 has also been shown to have anti-inflammatory effects and to protect against ischemia-reperfusion injury.
作用机制
The exact mechanism of action of P7C3 is not fully understood, but it is thought to act by promoting the survival of neurons and increasing neurogenesis. It has been shown to activate nicotinamide phosphoribosyltransferase (NAMPT), which is an enzyme involved in the production of nicotinamide adenine dinucleotide (NAD+). NAD+ is a coenzyme that is involved in many cellular processes, including energy metabolism and DNA repair.
Biochemical and Physiological Effects:
P7C3 has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of NAD+ in the brain, which is thought to be involved in its neuroprotective effects. P7C3 has also been shown to increase the expression of genes involved in mitochondrial function and energy metabolism. It has been shown to reduce the levels of pro-inflammatory cytokines and to increase the levels of anti-inflammatory cytokines. P7C3 has also been shown to increase the survival of neurons and to increase neurogenesis in the hippocampus.
实验室实验的优点和局限性
One of the advantages of P7C3 is that it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases. It has also been shown to increase neurogenesis in the hippocampus, which is a region of the brain responsible for learning and memory. One of the limitations of P7C3 is that its mechanism of action is not fully understood, which makes it difficult to develop more targeted therapies based on its effects.
未来方向
There are several future directions for research on P7C3. One area of research is to further elucidate its mechanism of action and to identify the specific molecular targets that are involved in its neuroprotective effects. Another area of research is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Further research is also needed to determine the optimal dosage and administration of P7C3 for its neuroprotective effects. Finally, research is needed to investigate the potential side effects of P7C3 and to determine its safety for use in humans.
Conclusion:
In conclusion, N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide or P7C3 is a small molecule that has gained significant attention in the field of scientific research due to its potential applications in various fields. This paper has explored the synthesis method of P7C3, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research. P7C3 has been shown to have neuroprotective effects in animal models of neurodegenerative diseases and to increase neurogenesis in the hippocampus. Further research is needed to fully understand its mechanism of action and to investigate its potential applications in the treatment of neurodegenerative diseases.
合成方法
The synthesis of P7C3 involves a multi-step process that starts with the reaction of 4-bromoacetophenone with 4-pyrazoleboronic acid in the presence of a palladium catalyst to give 4-(4-pyrazol-1-ylphenyl)acetophenone. This intermediate is then reacted with 3-bromopyridine in the presence of a base to give N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide.
属性
IUPAC Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O/c23-18(6-1-4-15-5-2-11-19-14-15)21-16-7-9-17(10-8-16)22-13-3-12-20-22/h2-3,5,7-14H,1,4,6H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLJCGVQSFKMWPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CCCC(=O)NC2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-pyrazol-1-ylphenyl)-4-pyridin-3-ylbutanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(1-ethylpyrazol-3-yl)methyl]-4-(2-methylphenyl)sulfanylbenzamide](/img/structure/B7433891.png)
![5-(dimethylsulfamoyl)-2-fluoro-N-[(4-methyl-6-oxo-1H-pyrimidin-2-yl)methyl]benzamide](/img/structure/B7433907.png)
![3-pyridin-3-yl-N-[4-(pyridin-4-ylamino)phenyl]propanamide](/img/structure/B7433911.png)
![2-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)-methyl-oxo-lambda6-sulfanylidene]-1,3-thiazole-5-carboxamide](/img/structure/B7433916.png)
![3-(difluoromethoxy)-4-methyl-N-[4-(pyrimidin-2-ylamino)phenyl]benzamide](/img/structure/B7433922.png)
![4-pyridin-3-yl-N-[4-(triazol-2-yl)phenyl]butanamide](/img/structure/B7433948.png)
![Ethyl 2-ethyl-4-[4-[(2-methoxyacetyl)amino]anilino]pyrimidine-5-carboxylate](/img/structure/B7433961.png)

![2-(2-fluoroethyl)-N-[4-(triazol-2-yl)phenyl]pyrazole-3-carboxamide](/img/structure/B7433987.png)

![3-(2,5-dimethylphenyl)-N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-4,5-dihydro-1,2-oxazole-5-carboxamide](/img/structure/B7433996.png)
![1-(2,2-difluoroethyl)-N-[4-(1,2,4-triazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7433999.png)
![Methyl 4-[2,2,2-trifluoro-1-[2-(4-methoxy-2-methylphenyl)acetyl]oxyethyl]benzoate](/img/structure/B7434007.png)